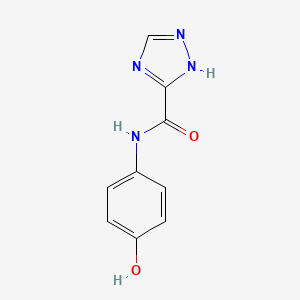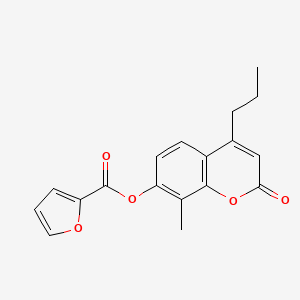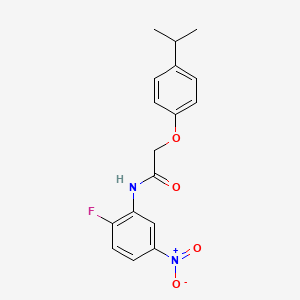
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine, also known as EDPQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. EDPQ has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves its ability to inhibit the activity of certain enzymes and cytokines. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and cyclooxygenase-2 (COX-2), which are enzymes that are involved in neurodegeneration and inflammation, respectively. This compound has also been shown to inhibit the activity of interleukin-6 (IL-6), which is a cytokine that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Specifically, this compound has been found to inhibit the activity of MAO and COX-2, which are enzymes that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine in lab experiments is its potential as a tool for studying various biological processes, including neurodegeneration and inflammation. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research involving 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine. One potential direction is the development of new derivatives of this compound that have improved selectivity and potency for specific targets. Another potential direction is the use of this compound in animal models of neurodegeneration and inflammation to further explore its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Métodos De Síntesis
The synthesis of 3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine involves the reaction of 3-ethyl-5,8-dimethyl-2-propylquinoline with propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-ethyl-5,8-dimethyl-2-propyl-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, this compound has been shown to have potential as a tool for studying neurodegeneration, as it has been found to inhibit the activity of certain enzymes that are involved in this process. In immunology, this compound has been shown to have potential as a tool for studying inflammation, as it has been found to inhibit the activity of certain cytokines that are involved in this process.
Propiedades
IUPAC Name |
3-ethyl-5,8-dimethyl-2-propylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-5-7-13-12(6-2)15(17)14-10(3)8-9-11(4)16(14)18-13/h8-9H,5-7H2,1-4H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUPIPLYQHLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1CC)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)


![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)



